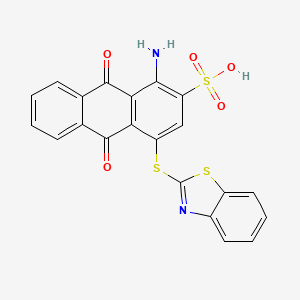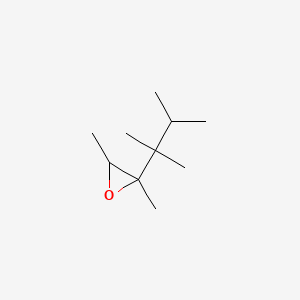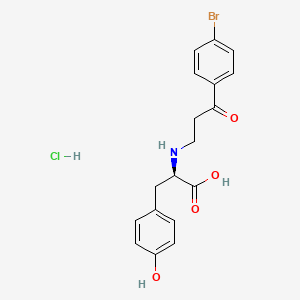
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a bromophenyl group attached to the tyrosine backbone, which significantly alters its chemical properties and potential applications. This compound is often used in scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride typically involves the following steps:
Condensation: The brominated tyrosine is then reacted with a propyl group containing a ketone functionality.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different functional groups.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of bromophenyl carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance binding affinity and selectivity, leading to altered biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar structural features but different biological activity.
4-Bromophenylalanine: Another brominated amino acid with distinct reactivity and applications.
Uniqueness
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is unique due to its specific combination of a bromophenyl group and a ketone functionality, which imparts unique chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
85975-21-9 |
|---|---|
Molekularformel |
C18H19BrClNO4 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(2R)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H18BrNO4.ClH/c19-14-5-3-13(4-6-14)17(22)9-10-20-16(18(23)24)11-12-1-7-15(21)8-2-12;/h1-8,16,20-21H,9-11H2,(H,23,24);1H/t16-;/m1./s1 |
InChI-Schlüssel |
BITAHSYPRZJGEE-PKLMIRHRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


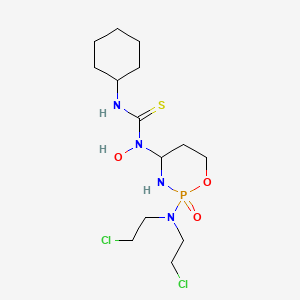

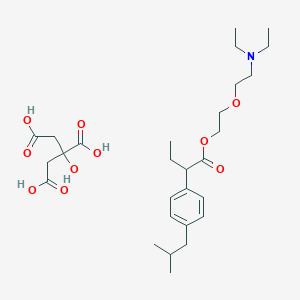
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)


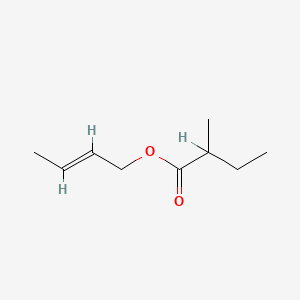

![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)


